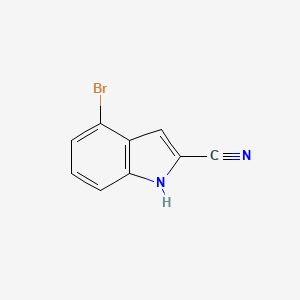
4-Bromo-1H-indole-2-carbonitrile
Vue d'ensemble
Description
4-Bromo-1H-indole-2-carbonitrile is a chemical compound with the CAS Number: 955978-74-2 . It has a molecular weight of 221.06 and its IUPAC name is 4-bromo-1H-indole-2-carbonitrile .
Synthesis Analysis
The synthesis of 4-Bromo-1H-indole-2-carbonitrile involves several steps. The reaction with phosphorus (V) oxychloride on the carboxamide afforded the corresponding 1H-indole-2-carbonitriles derivatives in good yields .Molecular Structure Analysis
The molecular structure of 4-Bromo-1H-indole-2-carbonitrile is represented by the linear formula C9H5BrN2 . The InChI code for this compound is 1S/C9H5BrN2/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4,12H .Chemical Reactions Analysis
Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . Indole based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities .Physical And Chemical Properties Analysis
4-Bromo-1H-indole-2-carbonitrile is a solid at room temperature . It has a density of 1.7±0.1 g/cm3 . The boiling point of this compound is 405.9±25.0 °C at 760 mmHg .Applications De Recherche Scientifique
Drug Design and Discovery
4-Bromo-1H-indole-2-carbonitrile serves as a valuable building block in the synthesis of new drug candidates. Its indole core is a prevalent feature in many pharmaceuticals due to its ability to interact with various biological targets . The bromine atom at the 4-position makes it a versatile intermediate for further chemical modifications, allowing for the development of molecules with potential therapeutic benefits.
Organic Synthesis
This compound is utilized in organic synthesis, particularly in cross-coupling reactions that form carbon-carbon bonds . These reactions are fundamental in constructing complex organic molecules, making 4-Bromo-1H-indole-2-carbonitrile an essential reagent for synthesizing polysubstituted indoles, which are prevalent in natural products and medicinal chemistry.
Pharmacology
In pharmacological research, 4-Bromo-1H-indole-2-carbonitrile derivatives exhibit a range of biological activities. They are explored for their antiviral, anti-inflammatory, and anticancer properties . The indole moiety is a critical component in many drugs, and its derivatives continue to be a focus for the discovery of new therapeutic agents.
Agricultural Research
Indole derivatives, including those derived from 4-Bromo-1H-indole-2-carbonitrile, are investigated for their potential use in agriculture. They may play a role in developing new pesticides or as growth regulators, given the biological significance of the indole structure in plant hormones like auxins .
Material Science
The indole nucleus of 4-Bromo-1H-indole-2-carbonitrile can be incorporated into materials for electronic and photonic applications. Its aromatic structure and electronic properties make it suitable for use in organic semiconductors and other advanced materials .
Industrial Applications
As an intermediate in chemical manufacturing, 4-Bromo-1H-indole-2-carbonitrile is used to synthesize various industrial products. Its applications range from the production of dyes and pigments to the creation of performance chemicals that require the indole scaffold .
Safety And Hazards
Orientations Futures
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there is potential for future research and development in this area.
Propriétés
IUPAC Name |
4-bromo-1H-indole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDNTTNQXSIPDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C#N)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731116 | |
| Record name | 4-Bromo-1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1H-indole-2-carbonitrile | |
CAS RN |
955978-74-2 | |
| Record name | 4-Bromo-1H-indole-2-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=955978-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


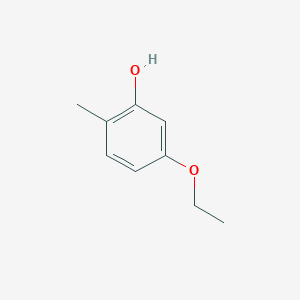
![4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine](/img/structure/B1444334.png)
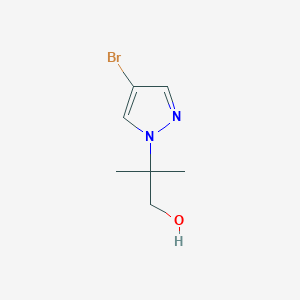
![5-Fluoro-3H-benzo[c][1,2]oxathiol-3-one 1,1-dioxide](/img/structure/B1444336.png)
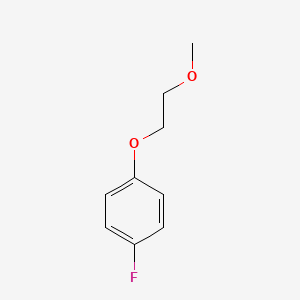
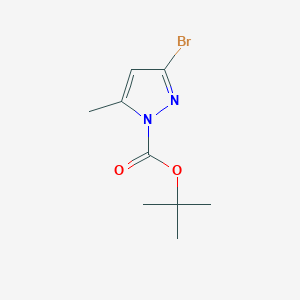
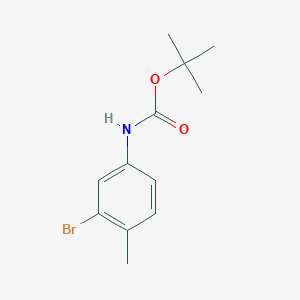
![2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene](/img/structure/B1444341.png)

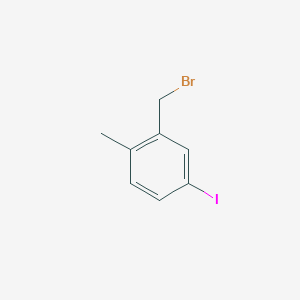
![8-Amino-2-azaspiro[4.5]decan-3-one](/img/structure/B1444345.png)
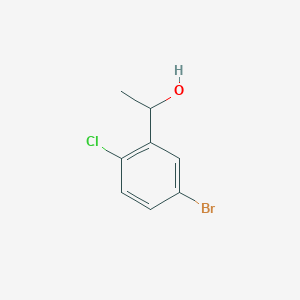
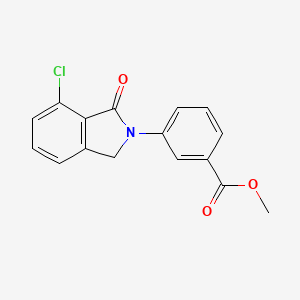
![Tert-butyl spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-piperidine]-1'-carboxylate](/img/structure/B1444354.png)